REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]([C:12]2[C:17]([CH:18]([CH3:20])[CH3:19])=[C:16]([O:21][CH3:22])[N:15]=[C:14]([O:23][CH3:24])[N:13]=2)C#N)[CH:5]=[C:6]([CH3:8])[CH:7]=1.[H-].[Na+].CN(C=[O:31])C>>[Br:1][C:2]1[CH:3]=[C:4]([C:9]([C:12]2[C:17]([CH:18]([CH3:20])[CH3:19])=[C:16]([O:21][CH3:22])[N:15]=[C:14]([O:23][CH3:24])[N:13]=2)=[O:31])[CH:5]=[C:6]([CH3:8])[CH:7]=1 |f:1.2|
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Name
|
|
Quantity
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40 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C=C(C1)C)C(C#N)C1=NC(=NC(=C1C(C)C)OC)OC
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Name
|
|
Quantity
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300 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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4.92 g
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Type
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reactant
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Smiles
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[H-].[Na+]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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oxygen gas was bubbled into the reaction mixture for 2 hr
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Duration
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2 h
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Type
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EXTRACTION
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Details
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The crude product was extracted with ether
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Type
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CUSTOM
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Details
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purified by silica gel column chromatography (eluent, ether:hexanes (1:9))
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C(C=C(C1)C)C(=O)C1=NC(=NC(=C1C(C)C)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.6 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |